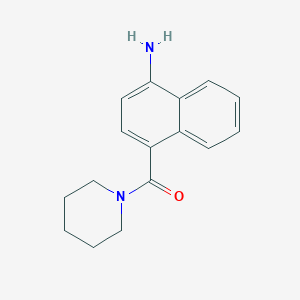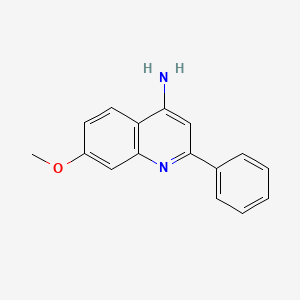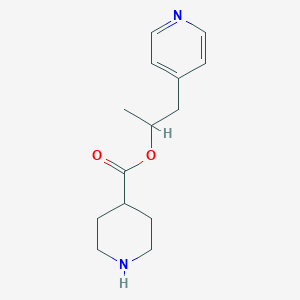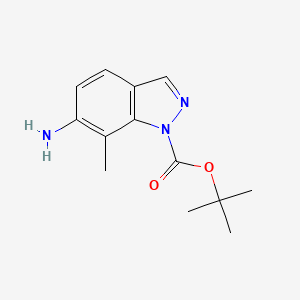
(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminonaftalen-1-il)(piperidin-1-il)metanona es un compuesto orgánico que presenta un anillo de naftaleno sustituido con un grupo amino en la posición 4 y un anillo de piperidina unido mediante un enlace metanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Aminonaftalen-1-il)(piperidin-1-il)metanona generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con derivados de naftaleno y piperidina.
Formación de intermedio: El derivado de naftaleno se nitra primero para introducir un grupo nitro en la posición deseada. Esto es seguido por una reducción para convertir el grupo nitro a un grupo amino.
Reacción de acoplamiento: El intermedio de amino-naftaleno luego se acopla con piperidina en condiciones adecuadas para formar el producto final. Este paso a menudo involucra el uso de reactivos de acoplamiento como carbodiimidas o sales de fosfonio.
Métodos de producción industrial
En un entorno industrial, la producción de (4-Aminonaftalen-1-il)(piperidin-1-il)metanona puede involucrar:
Nitración y reducción a gran escala: Uso de reactores de flujo continuo para nitrar y reducir eficientemente los derivados de naftaleno.
Acoplamiento automatizado: Empleando sistemas automatizados para la reacción de acoplamiento para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Aminonaftalen-1-il)(piperidin-1-il)metanona sufre varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden modificar aún más el grupo amino o el anillo de piperidina.
Sustitución: El grupo amino puede participar en reacciones de sustitución electrófila, introduciendo varios grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Hidrogenación usando paladio sobre carbono o catalizadores de níquel.
Sustitución: Reactivos electrófilos como haluros de alquilo o cloruros de acilo.
Productos principales
Oxidación: Formación de naftoquinonas.
Reducción: Formación de aminas reducidas o derivados de piperidina.
Sustitución: Formación de derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
Química
Intermedio sintético: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Catálisis: Actúa como ligando en reacciones catalíticas.
Biología
Sondas biológicas: Utilizado en el desarrollo de sondas fluorescentes para la imagenología biológica.
Medicina
Fármacos: Investigado por su potencial como farmacóforo en el diseño de fármacos, particularmente en el desarrollo de agentes anticancerígenos y antiinflamatorios.
Industria
Ciencia de los materiales: Empleado en la síntesis de polímeros y materiales novedosos con propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo por el cual (4-Aminonaftalen-1-il)(piperidin-1-il)metanona ejerce sus efectos involucra:
Dianas moleculares: El compuesto interactúa con enzimas o receptores específicos en los sistemas biológicos.
Vías: Puede modular vías de señalización relacionadas con el crecimiento celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- (4-Aminofenil)(piperidin-1-il)metanona
- (4-Aminobencil)(piperidin-1-il)metanona
- (4-Aminopiridin-1-il)(piperidin-1-il)metanona
Singularidad
- Características estructurales : La presencia de un anillo de naftaleno lo distingue de otros compuestos similares, ofreciendo potencialmente propiedades electrónicas y estéricas únicas.
- Aplicaciones : Su estructura única puede conferir actividades biológicas específicas no observadas en otros compuestos relacionados.
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
(4-aminonaphthalen-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H18N2O/c17-15-9-8-14(12-6-2-3-7-13(12)15)16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11,17H2 |
Clave InChI |
BLZCJOQBGPMDFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(C3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)



![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)




![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
